molecular formula C13H20ClNO B14186243 (2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol CAS No. 834883-71-5

(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol

Cat. No.: B14186243
CAS No.: 834883-71-5
M. Wt: 241.76 g/mol
InChI Key: XVVAPWJQUGXWCD-ZDUSSCGKSA-N
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Description

(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of a 4-chlorophenyl group attached to a methylamino group, which is further connected to a 4-methylpentan-1-ol backbone. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol typically involves the following steps:

    Formation of the 4-chlorophenylmethylamine intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with ammonia or an amine under basic conditions.

    Alkylation: The intermediate is then alkylated with 4-methylpentan-1-ol in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol: The enantiomer of the compound with different stereochemistry.

    4-Chlorophenylmethylamine: Lacks the 4-methylpentan-1-ol moiety.

    4-Methylpentan-1-ol: Lacks the 4-chlorophenylmethylamino group.

Uniqueness

(2S)-2-{[(4-Chlorophenyl)methyl]amino}-4-methylpentan-1-ol is unique due to its specific stereochemistry and the presence of both a 4-chlorophenyl group and a 4-methylpentan-1-ol moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

834883-71-5

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

(2S)-2-[(4-chlorophenyl)methylamino]-4-methylpentan-1-ol

InChI

InChI=1S/C13H20ClNO/c1-10(2)7-13(9-16)15-8-11-3-5-12(14)6-4-11/h3-6,10,13,15-16H,7-9H2,1-2H3/t13-/m0/s1

InChI Key

XVVAPWJQUGXWCD-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@@H](CO)NCC1=CC=C(C=C1)Cl

Canonical SMILES

CC(C)CC(CO)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

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